molecular formula C13H14FN3O2S B11509097 (2Z)-N-(2-fluorophenyl)-3-methyl-2-(methylimino)-4-oxo-1,3-thiazinane-6-carboxamide

(2Z)-N-(2-fluorophenyl)-3-methyl-2-(methylimino)-4-oxo-1,3-thiazinane-6-carboxamide

Cat. No.: B11509097
M. Wt: 295.33 g/mol
InChI Key: LYZPLFDODUCPQE-UHFFFAOYSA-N
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Description

(2Z)-N-(2-fluorophenyl)-3-methyl-2-(methylimino)-4-oxo-1,3-thiazinane-6-carboxamide is a synthetic organic compound that belongs to the class of thiazinane derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-N-(2-fluorophenyl)-3-methyl-2-(methylimino)-4-oxo-1,3-thiazinane-6-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the thiazinane ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the fluorophenyl group: This step may involve nucleophilic substitution reactions using fluorinated aromatic compounds.

    Formation of the carboxamide group: This can be done through amide bond formation reactions using carboxylic acids or their derivatives.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2Z)-N-(2-fluorophenyl)-3-methyl-2-(methylimino)-4-oxo-1,3-thiazinane-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce specific functional groups, altering the compound’s properties.

    Substitution: This involves replacing one functional group with another, which can be useful for modifying the compound’s activity.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogenating agents or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: For studying its biological activity and potential therapeutic effects.

    Medicine: As a potential drug candidate for treating various diseases.

    Industry: In the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (2Z)-N-(2-fluorophenyl)-3-methyl-2-(methylimino)-4-oxo-1,3-thiazinane-6-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

    Thiazinane derivatives: Compounds with similar ring structures and functional groups.

    Fluorophenyl compounds: Compounds containing fluorinated aromatic rings.

    Carboxamide compounds: Compounds with amide functional groups.

Uniqueness

(2Z)-N-(2-fluorophenyl)-3-methyl-2-(methylimino)-4-oxo-1,3-thiazinane-6-carboxamide is unique due to its specific combination of functional groups and ring structure, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C13H14FN3O2S

Molecular Weight

295.33 g/mol

IUPAC Name

N-(2-fluorophenyl)-3-methyl-2-methylimino-4-oxo-1,3-thiazinane-6-carboxamide

InChI

InChI=1S/C13H14FN3O2S/c1-15-13-17(2)11(18)7-10(20-13)12(19)16-9-6-4-3-5-8(9)14/h3-6,10H,7H2,1-2H3,(H,16,19)

InChI Key

LYZPLFDODUCPQE-UHFFFAOYSA-N

Canonical SMILES

CN=C1N(C(=O)CC(S1)C(=O)NC2=CC=CC=C2F)C

Origin of Product

United States

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